3-(Difluoromethoxy)-4-methylaniline

PDE4 inhibition neuroinflammation cognitive enhancement

3-(Difluoromethoxy)-4-methylaniline (C₈H₉F₂NO; MW: 173.16 g/mol) is a fluorinated aromatic amine featuring an aniline core with a 3-difluoromethoxy (-OCHF₂) substituent and a 4-methyl group. The -OCHF₂ moiety is a privileged functional group in medicinal chemistry, known to modulate lipophilicity, metabolic stability, and hydrogen-bonding capacity compared to non-fluorinated analogs.

Molecular Formula C8H9F2NO
Molecular Weight 173.16 g/mol
CAS No. 264194-31-2
Cat. No. B1418625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethoxy)-4-methylaniline
CAS264194-31-2
Molecular FormulaC8H9F2NO
Molecular Weight173.16 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N)OC(F)F
InChIInChI=1S/C8H9F2NO/c1-5-2-3-6(11)4-7(5)12-8(9)10/h2-4,8H,11H2,1H3
InChIKeyYSPKMFVBKRHCMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Difluoromethoxy)-4-methylaniline (CAS 264194-31-2): Structural Profile and Procurement Considerations


3-(Difluoromethoxy)-4-methylaniline (C₈H₉F₂NO; MW: 173.16 g/mol) is a fluorinated aromatic amine featuring an aniline core with a 3-difluoromethoxy (-OCHF₂) substituent and a 4-methyl group [1]. The -OCHF₂ moiety is a privileged functional group in medicinal chemistry, known to modulate lipophilicity, metabolic stability, and hydrogen-bonding capacity compared to non-fluorinated analogs [2]. This compound serves as a versatile building block in the synthesis of bioactive molecules, with particular relevance in PDE4D inhibitor programs and ASBT-targeting scaffolds [3].

Why 3-(Difluoromethoxy)-4-methylaniline (CAS 264194-31-2) Cannot Be Replaced by Unsubstituted or Methoxy Analogs in Drug Discovery


Generic substitution of 3-(Difluoromethoxy)-4-methylaniline with simpler aniline derivatives fails due to the unique physicochemical and biological properties conferred by the -OCHF₂ group. Unlike methoxy (-OCH₃) or unsubstituted analogs, the -OCHF₂ substituent acts as a lipophilic hydrogen bond donor, enhancing target binding affinity and isoform selectivity while also improving metabolic stability [1]. In PDE4D inhibitor programs, direct replacement of 3-OCH₃ with 3-OCHF₂ resulted in retained or improved inhibitory activity with markedly enhanced selectivity against off-target PDE4 isoforms—a property not achievable with the non-fluorinated congener [2]. Similarly, in ASBT-targeting scaffolds, the 3-OCHF₂ substitution pattern yields distinct inhibition profiles compared to chloro, fluoro, or trifluoromethyl alternatives [3].

Quantitative Differentiation of 3-(Difluoromethoxy)-4-methylaniline (264194-31-2) Against Key Comparators


PDE4D3 Inhibitory Activity and Isoform Selectivity: 3-OCHF₂ vs. 3-OCH₃ Analogue

In a series of PDE4D inhibitors, replacing the 3-methoxy group with a 3-difluoromethoxy isosteric moiety produced compounds with good PDE4D3 inhibitory activity and, importantly, inactivity toward PDE4A4, PDE4B2, and PDE4C2 isoforms. The fluorinated analogue demonstrated improved pharmacokinetic profile and superior safety margin (no locomotor effects) compared to its non-fluorinated counterpart [1].

PDE4 inhibition neuroinflammation cognitive enhancement

ASBT Inhibition: 3-OCHF₂ Substitution vs. Halogen and Alkoxy Alternatives

In a scaffold series targeting the apical sodium-dependent bile acid transporter (ASBT), the compound bearing the 3-difluoromethoxy substituent (4a9) demonstrated 50.5 ± 3.4% inhibition at 10 µM. This value positions it between the more potent 3,5-difluoro analogue (4a1: 80.1 ± 1.5%) and the substantially weaker 4-methoxy analogue (4a13: 18.5 ± 3.7%) and 3,5-dimethoxy analogue (4a12: 19.6 ± 3.1%), indicating a distinct structure-activity profile for the -OCHF₂ group [1].

bile acid transport ASBT metabolic disease

Lipophilicity Modulation: 3-OCHF₂-4-methylaniline vs. Unsubstituted and Methoxy Analogs

Computational physicochemical profiling reveals that 3-(difluoromethoxy)-4-methylaniline exhibits a Consensus Log Po/w of 2.31, with individual predictions ranging from 1.69 (iLOGP) to 3.06 (XLOGP3) . In contrast, the methoxy analogue 3-methoxy-4-methylaniline (CAS 536-90-3) is predicted to have lower lipophilicity (consensus LogP ~1.6-1.9), while the unsubstituted 4-methylaniline (p-toluidine) has LogP ~1.3. The -OCHF₂ group increases lipophilicity by approximately 0.7-1.0 LogP units relative to the -OCH₃ congener [1].

physicochemical properties drug-likeness LogP

Physical Form and Storage Stability: Solid at Ambient Conditions vs. Liquid Analogs

3-(Difluoromethoxy)-4-methylaniline exists as a solid with a melting point of 34-36 °C, requiring storage at 4 °C with protection from light [1]. In contrast, the closely related 3-methoxy-4-methylaniline (CAS 536-90-3) is a liquid at room temperature (melting point <25 °C), and 4-methylaniline (p-toluidine) is a solid but with higher melting point (43-46 °C) and greater volatility [2]. The intermediate melting point of the difluoromethoxy derivative provides handling advantages for weighing and formulation while maintaining adequate stability under refrigerated conditions.

handling properties stability formulation

Validated Research Applications for 3-(Difluoromethoxy)-4-methylaniline (264194-31-2)


Design of Isoform-Selective PDE4D Inhibitors for CNS Disorders

This compound serves as a key intermediate for synthesizing PDE4D-selective inhibitors with reduced emetic liability. The 3-OCHF₂ substitution pattern, when incorporated into cathecolic scaffolds, yields inhibitors that maintain PDE4D3 potency while sparing PDE4A4, PDE4B2, and PDE4C2 isoforms, as demonstrated by Brullo et al. (2015). The resulting fluorinated analogues show improved pharmacokinetic profiles and lack the locomotor-suppressive effects observed with non-fluorinated congeners [1].

ASBT-Targeted Scaffold Optimization for Metabolic Disease Programs

In apical sodium-dependent bile acid transporter (ASBT) inhibitor programs, the 3-OCHF₂-4-methylaniline fragment provides a moderate inhibition profile (50.5 ± 3.4% at 10 µM) that is mechanistically distinct from both highly potent dihalogenated analogs and weakly active dimethoxy variants [1]. This intermediate potency is valuable for programs where partial ASBT inhibition is desired to modulate bile acid homeostasis without complete transporter blockade.

Physicochemical Property Tuning in Lead Optimization Campaigns

The -OCHF₂ group imparts a Consensus LogP of 2.31—approximately 0.7-1.0 units higher than the corresponding methoxy analogue [1]. This moderate lipophilicity enhancement improves membrane permeability predictions while maintaining acceptable aqueous solubility (estimated solubility ~0.144 mg/mL) [2]. The compound is therefore a strategic building block for balancing ADME properties when transitioning from polar methoxy leads to more lipophilic scaffolds.

Synthesis of Fluorinated Building Blocks via Buchwald-Hartwig Coupling

The primary aniline nitrogen enables participation in palladium-catalyzed C-N bond-forming reactions, including Buchwald-Hartwig aminations and related cross-couplings [1]. The electron-withdrawing character of the -OCHF₂ group, combined with the electron-donating 4-methyl substituent, provides a balanced electronic profile that facilitates coupling with aryl bromides and chlorides under standard catalytic conditions, making this compound a versatile synthon for constructing complex fluorinated aromatic amines.

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